Kaempferol-3,7-di-o-glucoside
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Overview
Description
Kaempferol-3,7-di-o-glucoside is a flavonol glycoside derived from kaempferol, a naturally occurring flavonoid found in various plants. This compound is known for its diverse biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Kaempferol-3,7-di-o-glucoside can be synthesized through the glycosylation of kaempferol. The process involves the reaction of kaempferol with glucose in the presence of a suitable catalyst. One common method involves the use of glycosyl donors and acceptors under acidic or enzymatic conditions .
Industrial Production Methods
Industrial production of this compound typically involves the extraction of kaempferol from plant sources followed by glycosylation. The extraction process may include solvent extraction, purification, and concentration steps. The glycosylation step is then carried out using enzymatic or chemical methods to attach glucose molecules to the kaempferol structure .
Chemical Reactions Analysis
Types of Reactions
Kaempferol-3,7-di-o-glucoside undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like acyl chlorides or alkyl halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with distinct biological activities .
Scientific Research Applications
Chemistry: Used as a model compound for studying glycosylation reactions and flavonoid chemistry.
Biology: Investigated for its role in cellular signaling pathways and its effects on enzyme activities.
Medicine: Explored for its neuroprotective, anti-inflammatory, and anticancer properties.
Industry: Utilized in the development of cosmeceuticals for its skin-moisturizing and antioxidant effects.
Mechanism of Action
Kaempferol-3,7-di-o-glucoside exerts its effects through various molecular targets and pathways:
Enzyme Inhibition: Inhibits enzymes such as α-amylase, α-glucosidase, and acetylcholinesterase, which are involved in carbohydrate metabolism and neurotransmission.
Antioxidant Activity: Scavenges free radicals and upregulates antioxidant enzymes, reducing oxidative stress.
Anti-inflammatory Effects: Modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines and enzymes.
Comparison with Similar Compounds
Kaempferol-3,7-di-o-glucoside can be compared with other similar compounds such as:
Kaempferol-3-o-glucoside: Another glycoside of kaempferol with similar but distinct biological activities.
Kaempferol-4’-o-glucoside: Differing in the position of the glucose attachment, leading to variations in bioactivity.
Uniqueness
This compound is unique due to its dual glycosylation at positions 3 and 7, which enhances its solubility, bioavailability, and biological activities compared to its mono-glycosylated counterparts .
Properties
Molecular Formula |
C27H30O16 |
---|---|
Molecular Weight |
610.5 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C27H30O16/c28-7-14-17(32)20(35)22(37)26(41-14)39-11-5-12(31)16-13(6-11)40-24(9-1-3-10(30)4-2-9)25(19(16)34)43-27-23(38)21(36)18(33)15(8-29)42-27/h1-6,14-15,17-18,20-23,26-33,35-38H,7-8H2/t14-,15+,17-,18+,20+,21-,22-,23+,26?,27?/m1/s1 |
InChI Key |
XFFQVRFGLSBFON-XXDGXDFCSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC5[C@H]([C@@H]([C@H]([C@@H](O5)CO)O)O)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O |
Origin of Product |
United States |
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